1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Description
1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C17H17F3N6 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.14667905 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the signaling pathways of a variety of cytokines and growth factors .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating downstream signaling proteins . This results in the modulation of the JAK-STAT signaling pathway, which is involved in various biological processes including cell proliferation, differentiation, cell migration, and apoptosis .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . It was found to exhibit desired efficacies in in vivo studies .
Result of Action
The inhibition of JAK1 by this compound can lead to a decrease in the activity of the JAK-STAT signaling pathway . This can result in reduced cell proliferation and increased apoptosis, which could potentially be beneficial in the treatment of diseases characterized by overactive JAK-STAT signaling, such as certain types of cancer .
Properties
IUPAC Name |
7-methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6/c1-24-5-4-13-15(24)22-11-23-16(13)26-8-6-25(7-9-26)14-3-2-12(10-21-14)17(18,19)20/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPZRERHCUDSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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